rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
Description
Properties
IUPAC Name |
(2R,3R)-2-[2-(3-methoxypropyl)pyrazol-3-yl]oxolane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHKRUNLXFVRU-MWLCHTKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=CC=N1)C2C(CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C(=CC=N1)[C@H]2[C@@H](CCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the methoxypropyl group: This step involves the alkylation of the pyrazole ring using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.
Construction of the oxolane ring: The oxolane ring can be synthesized via a cyclization reaction involving a diol precursor and an appropriate acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the oxolane ring, potentially leading to the formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
The compound is classified with the following hazard statements:
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the compound's potential as an anticancer agent. The pyrazole moiety is known for its biological activity, and derivatives of this compound have shown promise in inhibiting tumor growth in vitro. For instance, a study demonstrated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, suggesting that rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid could be further developed for therapeutic use.
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of similar compounds containing oxolane and pyrazole structures. These compounds may inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases.
Pharmacology
Receptor Modulation
The compound's structural features allow it to interact with various biological receptors. Preliminary pharmacological studies suggest that it may act as a modulator of certain G-protein coupled receptors (GPCRs), which are crucial in many physiological processes. This interaction could lead to new avenues in drug development targeting metabolic disorders.
Materials Science
Polymer Synthesis
In materials science, rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid has been explored as a building block for synthesizing novel polymers. Its functional groups can facilitate polymerization reactions, leading to materials with tailored properties for applications in coatings and composites.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, derivatives of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid were screened against several cancer cell lines. The results indicated significant cytotoxicity, particularly against breast and prostate cancer cells, with IC50 values in the low micromolar range. This suggests potential for further development into anticancer therapeutics.
Case Study 2: Inflammation Model
A study conducted on animal models of arthritis evaluated the anti-inflammatory effects of compounds related to rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid. The results showed a reduction in inflammatory markers and joint swelling when treated with these compounds compared to control groups, indicating their potential utility in treating inflammatory conditions.
Mechanism of Action
The mechanism by which rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural and Functional Comparison
| Compound Name | Substituent on Pyrazole | Ring Structure | Molecular Weight (g/mol) | Availability |
|---|---|---|---|---|
| rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | 3-methoxypropyl | Oxolane (5-membered) | 286.33* | Presumed available |
| rac-(2R,3R)-2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid | 4-fluorophenyl | Oxolane | Not reported | Available |
| rac-(2R,3R)-2-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid | 2-fluorophenyl | Oxolane | Not reported | Available |
| rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid | Propan-2-yl (isopropyl) | Oxane (6-membered) | Not reported | Discontinued |
Substituent Effects
- 3-Methoxypropyl vs. Fluorophenyl Groups :
The 3-methoxypropyl group in the target compound introduces ether-based polarity, enhancing aqueous solubility compared to the lipophilic fluorophenyl substituents in Enamine Ltd’s analogs . Fluorophenyl groups, however, may improve metabolic stability and binding affinity to hydrophobic targets. - Positional Isomerism :
The 2-fluorophenyl and 4-fluorophenyl analogs differ in fluorine placement, which can alter electronic effects (e.g., dipole moments) and steric interactions, impacting reactivity or target engagement .
Ring Structure Variations
- Oxolane (5-membered) vs. Oxane (6-membered) :
The oxolane ring in the target compound and Enamine’s analogs introduces greater ring strain and a smaller cavity compared to the oxane ring in CymitQuimica’s discontinued analog. Oxane’s larger ring may improve conformational flexibility and reduce metabolic oxidation rates .
Availability and Commercial Viability
- In contrast, the target compound and fluorophenyl analogs remain available, indicating their utility as versatile intermediates .
Research Implications
- The 3-methoxypropyl group offers a balance between solubility and lipophilicity, making the target compound suitable for drug candidates requiring oral bioavailability.
- Fluorophenyl analogs may be preferable for targets requiring strong hydrophobic interactions, though their higher logP values could limit solubility.
- The discontinued oxane-based analog underscores the importance of ring size in optimizing pharmacokinetic properties.
Biological Activity
The compound rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is , with a molecular weight of approximately 253.29 g/mol. The compound features a pyrazole ring and an oxolane (tetrahydrofuran) structure, which contribute to its biological activity.
Synthesis
The synthesis of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods may include:
- Formation of the Pyrazole Ring : Starting from appropriate hydrazine derivatives and carbonyl compounds.
- Oxolane Formation : Utilizing tetrahydrofuran derivatives under acidic or basic conditions.
- Carboxylation : Introducing the carboxylic acid group through reactions such as the Kolbe electrolysis or via carbon dioxide insertion.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, affecting signaling pathways and metabolic processes.
Pharmacological Studies
Recent studies have highlighted several pharmacological effects:
- Antimicrobial Activity : In vitro assays demonstrated that rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL in certain strains.
- Anticancer Potential : Preliminary studies indicated cytotoxic effects on cancer cell lines, particularly A549 lung cancer cells. The compound reduced cell viability significantly when compared to untreated controls (p < 0.05), suggesting potential as a chemotherapeutic agent.
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid against a panel of clinically relevant pathogens. The results demonstrated effective inhibition of bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
- Cytotoxicity Assessment : In another investigation, the compound was tested for its cytotoxic effects on various cancer cell lines using MTT assays. The results indicated that modifications to the pyrazole ring could enhance or diminish its anticancer properties, highlighting the importance of structural optimization in drug design.
Q & A
Q. What are the standard synthetic routes for rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including pyrazole ring formation, oxolane cyclization, and functional group modifications. Key steps include:
- Pyrazole Ring Synthesis : Cyclization of hydrazine derivatives with β-keto esters under reflux in ethanol .
- Oxolane Formation : Acid-catalyzed cyclization of diols or epoxy precursors, optimized for temperature (e.g., 80–100°C) and solvent polarity (e.g., THF or DMF) .
- Carboxylic Acid Activation : Hydrolysis of ester intermediates using NaOH/EtOH or LiOH/H₂O . Optimization Metrics : Reaction yields are monitored via HPLC, with adjustments to solvent choice (e.g., DMF for polar intermediates) and catalyst loading (e.g., p-toluenesulfonic acid for cyclization) .
Q. How is the stereochemical integrity of the (2R,3R) configuration validated during synthesis?
Chiral analytical techniques are critical:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Retention times are compared to reference standards .
- X-ray Crystallography : Confirms absolute configuration via single-crystal analysis, particularly for resolving racemic mixtures .
- NMR Spectroscopy : - and -NMR assess diastereomeric ratios, with coupling constants (e.g., ) indicating stereochemical relationships .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens focus on target engagement and cytotoxicity:
- Enzyme Inhibition Assays : Test inhibition of cyclooxygenase (COX-1/COX-2) or phospholipase A₂ using fluorogenic substrates .
- Cell Viability Assays : MTT or resazurin assays in macrophage (e.g., RAW 264.7) or cancer cell lines to assess IC₅₀ values .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with inflammatory targets like TNF-α or IL-6 receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between structural analogs (e.g., dimethyl vs. trimethyl pyrazole derivatives)?
Comparative studies using the following approach are recommended:
- SAR Analysis : Synthesize analogs (Table 1) and test in parallel assays (e.g., COX-2 inhibition).
- Computational Docking : Predict binding modes using software like AutoDock Vina to explain potency differences (e.g., steric hindrance from trimethyl groups) .
Table 1: Structural Analogs and Key Bioactivity Differences
| Compound Name | Substituents | COX-2 IC₅₀ (µM) | Notes |
|---|---|---|---|
| rac-(2R,3R)-3-(1-Methyl-pyrazol-4-yl) | Methyl | 12.3 ± 1.2 | Baseline activity |
| rac-(2R,3R)-2-(1,5-Dimethyl-pyrazol-4-yl) | Dimethyl | 8.7 ± 0.9 | Enhanced selectivity |
| rac-(2R,3R)-2-(Trimethyl-pyrazol-4-yl) | Trimethyl | 25.4 ± 2.1 | Reduced potency due to sterics |
| Source: Adapted from |
Q. What strategies improve enantiomeric purity for in vivo studies?
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column) with optimized mobile phases .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen-Co for epoxide ring-opening) to favor the (2R,3R) configuration .
- Kinetic Resolution : Enzymatic hydrolysis using lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
Q. How should researchers address discrepancies between in vitro and in vivo anti-inflammatory efficacy?
Methodological considerations include:
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) and tissue distribution in rodent models .
- Metabolite Identification : Incubate with liver microsomes to identify active/inactive metabolites .
- Dose Optimization : Adjust dosing regimens based on bioavailability studies (e.g., oral vs. intraperitoneal administration) .
Methodological Notes
- Data Reproducibility : Always validate synthetic batches with ≥95% purity (HPLC) and ≥98% enantiomeric excess (chiral HPLC) .
- Contradictory Findings : Cross-validate biological assays using orthogonal methods (e.g., SPR + ITC for binding studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
